Aranorosin
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Overview
Description
The compound (2E,4E,6R)-N-[(1S,2’R,3R,3’S,5S,7R)-2’-hydroxy-6-oxospiro[4,8-dioxatricyclo[51003,5]octane-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide is a complex organic molecule with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the spirocyclic core. The key steps include:
Formation of the spirocyclic core: This can be achieved through a Diels-Alder reaction followed by a ring-closing metathesis.
Functional group modifications: Introduction of the hydroxy and oxo groups can be done through selective oxidation and reduction reactions.
Amide bond formation: The final step involves coupling the spirocyclic intermediate with the appropriate dodeca-2,4-dienamide using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC or Dess-Martin periodinane.
Reduction: The oxo group can be reduced to a hydroxy group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, alcohols, and thiols
Major Products
Oxidation: Ketones
Reduction: Alcohols
Substitution: Various substituted amides
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in structural biology studies.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure and functional groups make it a promising candidate for targeting specific biological pathways.
Industry
In the material science industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart rigidity and stability to polymers and other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with proteins, while the spirocyclic core can provide a rigid scaffold for binding. This allows the compound to modulate the activity of enzymes and other proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: These compounds share the spirocyclic core structure and have similar rigidity and stability.
Amides: Compounds with amide functional groups can undergo similar chemical reactions and have comparable biological activities.
Uniqueness
What sets this compound apart is its combination of a spirocyclic core with hydroxy, oxo, and amide functional groups
Properties
Molecular Formula |
C23H33NO6 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1 |
InChI Key |
JHTWWPWUODMKEO-BPILEAOSSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O |
Synonyms |
aranorosin |
Origin of Product |
United States |
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